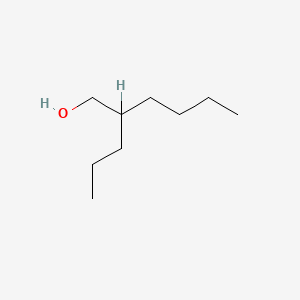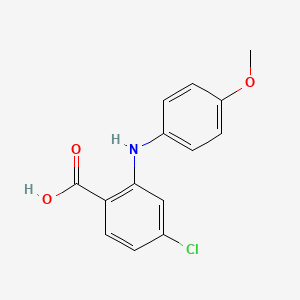
4-クロロ-2-((4-メトキシフェニル)アミノ)安息香酸
概要
説明
Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is a compound with the molecular formula C14H12ClNO3 . It is also known by other names such as 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid and 4-chloro-2-(4-methoxyanilino)benzoic acid . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .
Synthesis Analysis
The substitution on anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure-activity relationship (SAR) analysis for the identification of hits and leads in a typical drug development paradigm . Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using various techniques .Molecular Structure Analysis
The molecular weight of Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is 277.70 g/mol . The IUPAC name is 4-chloro-2-(4-methoxyanilino)benzoic acid . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
The anthranilic acid derivatives reportedly present neuroprotective applications by downregulating the key pathways responsible for the manifestation of neuropathological features and neurodegeneration .Physical and Chemical Properties Analysis
The molecular weight of Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is 277.70 g/mol . The IUPAC name is 4-chloro-2-(4-methoxyanilino)benzoic acid . The InChI and Canonical SMILES are also provided for further structural analysis .科学的研究の応用
薬品: 抗菌剤
4-クロロ-2-((4-メトキシフェニル)アミノ)安息香酸誘導体は、抗菌剤としての可能性を探求されています。 研究によると、特定の誘導体は、黄色ブドウ球菌や大腸菌などの細菌に対して、アンプシリンに匹敵する有望な活性を示すことが示されています 。これらの発見は、抗生物質耐性が増加し、新たな治療選択肢が必要となっている状況において重要です。
農業: 殺虫剤開発
農業においては、この化合物の誘導体の抗菌特性を活用して殺虫剤を開発することができます。 作物の細菌株に対抗する能力は、作物の保護と収量の向上につながる可能性があります .
材料科学: 錯体形成
関連化合物である4-クロロ-2-メトキシ安息香酸のアニオン型は、Mn²⁺、Co²⁺、Ni²⁺、Cu²⁺、およびZn²⁺などのさまざまな金属イオンと錯体を形成することが知られています 。この特性は、特定の磁気的、電気的、または触媒的特性を持つ新しい材料を作成するために、材料科学で利用できます。
環境科学: 汚染浄化
4-クロロ-2-((4-メトキシフェニル)アミノ)安息香酸の環境科学における直接的な用途は広く文書化されていませんが、関連する化合物は汚染浄化の研究で使用されてきました。 金属と錯体を形成する能力は、重金属汚染の処理に役立つ可能性があります .
分析化学: 化学合成
この化合物の誘導体は、分析化学において、複雑な分子の合成における中間体として使用できるため、貴重です。 たとえば、さまざまな業界で応用されているベンゾアミド誘導体は、同様の化合物を使用して合成できます .
生化学: 分子プローブ
生化学において、この化合物の誘導体は、分子プローブとして役立つ可能性があります。 生物学的分子と相互作用する能力は、生化学経路を理解し、創薬のターゲットを特定するのに役立ちます .
作用機序
Target of Action
It’s known that similar compounds can form complexes with certain metal ions such as mn 2+, co 2+, ni 2+, cu 2+ and zn 2+ . These metal ions play crucial roles in various biological processes.
Mode of Action
It’s known that the compound can form complexes with certain metal ions . This suggests that it may interact with its targets by coordinating with these metal ions, potentially altering their function or activity.
Biochemical Pathways
The compound’s ability to form complexes with certain metal ions suggests that it may influence pathways that involve these ions. For instance, metal ions like Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ are involved in various enzymatic reactions and signaling pathways.
Result of Action
The compound’s ability to form complexes with certain metal ions suggests that it may alter the function or activity of these ions, leading to changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to form complexes with metal ions , potentially influencing its mode of action and effectiveness.
将来の方向性
Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals deliberated for managing the pathophysiology and pathogenesis of various diseases . The anthranilic acid derivatives reportedly present neuroprotective applications by downregulating the key pathways responsible for the manifestation of neuropathological features and neurodegeneration . The transition metal complexes of anthranilic acid derivatives offer therapeutic applications in diabetes mellitus, and obesity by regulating the activity of α-glucosidase .
特性
IUPAC Name |
4-chloro-2-(4-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-11-5-3-10(4-6-11)16-13-8-9(15)2-7-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERBVZTGPZZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238352 | |
| Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-38-3 | |
| Record name | 4-Chloro-2-[(4-methoxyphenyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 91-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(4-methoxyphenyl)anthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RP3BXZ88A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
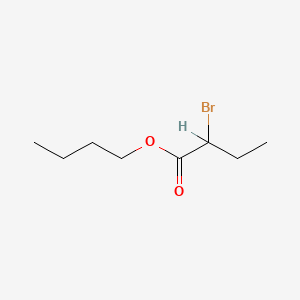
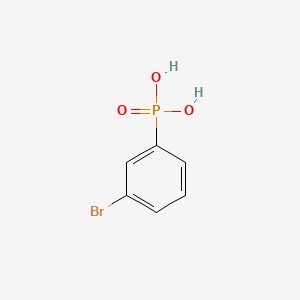
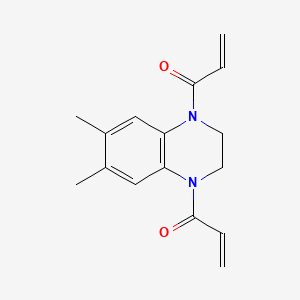


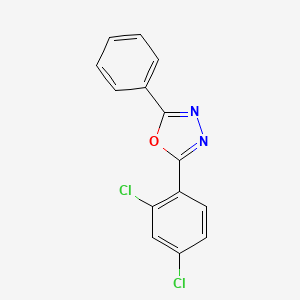
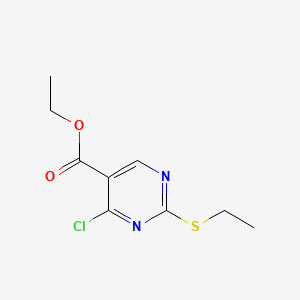
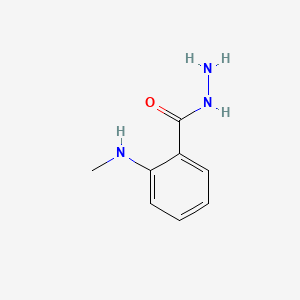
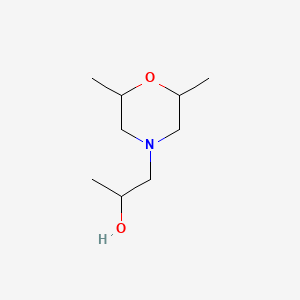
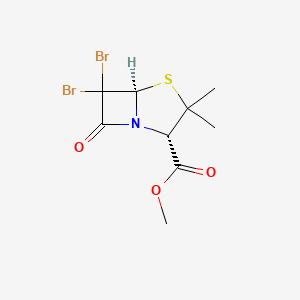
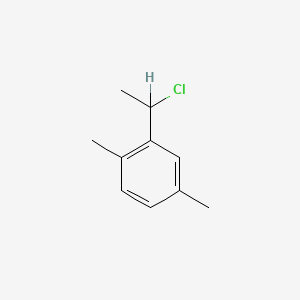

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-](/img/structure/B1619659.png)
